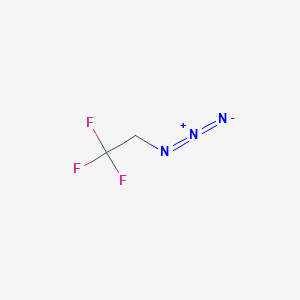

Ethane, 2-azido-1,1,1-trifluoro-

Übersicht

Beschreibung

Ethane, 2-azido-1,1,1-trifluoro- is a compound with the molecular formula C2H2F3N3 . It is a type of fluorinated organic compound .

Synthesis Analysis

A new fluorinated azidoethane, 1-azido-1,1,2,2-tetrafluoroethane, was prepared in quantitative yield by the addition of an azide anion to tetrafluoroethylene in a protic medium .Molecular Structure Analysis

The molecular structure of Ethane, 2-azido-1,1,1-trifluoro- is represented by the formula C2H2F3N3. It has a molecular weight of 125.05300 .Chemical Reactions Analysis

The title azide was shown to be thermally stable and insensitive to impact. Copper (I)-catalyzed [3 + 2] cycloaddition with alkynes afforded 4-substituted N -tetrafluoroethyl-1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Ethane, 2-azido-1,1,1-trifluoro-, and its derivatives are utilized in various synthetic and chemical reactions. For example, 1,1,1‐Trifluorodiazomethane, an alternate name for a related compound, serves as a trifluoroethyl carbene source for cyclopropanation and as a 1,3-dipole reagent for dipolar cycloadditions. Its synthesis involves the diazotization of 2,2,2-trifluoroethylamine hydrochloride. However, it is noted for being toxic, explosive, and gaseous at room temperature, requiring storage in an ethereal solution under anhydrous conditions at low temperatures (Duan & Xiao, 2016)(Duan & Xiao, 2016).

Radiation-Induced Reactions

The compound and similar fluorine-containing ethanes are subjects of study in radiation-induced reactions. For instance, several fluorine-containing ethanes form hydrogen fluoride when irradiated with gamma rays in the gas phase, a process that involves the formation of intermediate semiion pairs. The reaction's yield is unaffected by the presence of molecular oxygen, with some exceptions. This indicates that collisional stabilization of excited fluoroethane molecules competes with the process of HF elimination (Chu & Heckel, 1976)(Chu & Heckel, 1976).

Magnetism in Azido-Bridged Compounds

Ethane, 2-azido-1,1,1-trifluoro-, and its derivatives also find applications in the study of magnetism in azido-bridged compounds. For example, three azido-bridged Co(2+) compounds with a flexible coligand 1,2-(tetrazole-1-yl)ethane have been synthesized and characterized structurally and magnetically. These compounds exhibit different conformations and magnetic properties due to the varied configurations of the azide ions and the coligands, showing the versatility of azido-bridged compounds in magnetic studies (Li et al., 2008)(Li et al., 2008).

Photoredox Alkylazidation of Alkenes

A novel three-component alkene alkylazidation reaction using sodium azide and heteroarenium salts has been described, demonstrating the incorporation of both an azido group and a 1,4-dihydropyridin-4-yl group across C=C bonds. This represents a practical and mechanistically distinct alternative for alkene difunctionalization, highlighting the utility of azido compounds in synthetic chemistry (Yang et al., 2020)(Yang et al., 2020).

Energetic Compounds

Disubstituted azidotetrazoles, synthesized through base-catalyzed activation of the C-F bond in trifluoromethylazo-substituted cyclic and acyclic alkanes, represent another application. These compounds, including derivatives of 1,2-bis(trifluoromethylazo)ethane, have been studied for their energetic properties, providing insights into the design of high-energy materials (Abe et al., 2009)(Abe et al., 2009).

Wirkmechanismus

Mode of Action

It’s known that azides can undergo a variety of reactions, including nucleophilic substitution, reduction, and cycloaddition . For instance, the nucleophilic nitrogen of a primary amine can attack the terminal nitrogen of the azido moiety to form an intermediate, which can then undergo further reactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azido-1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3N3/c3-2(4,5)1-7-8-6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPWZBSZQKPQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479076 | |

| Record name | Ethane, 2-azido-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

846057-92-9 | |

| Record name | Ethane, 2-azido-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

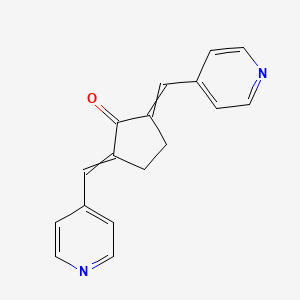

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-](/img/structure/B3057651.png)

![1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3057652.png)

![1,7,10-Trioxadispiro[2.2.4.2]dodecane](/img/structure/B3057653.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-](/img/structure/B3057663.png)

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)